Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
Description
Systematic Nomenclature and Structural Classification
The IUPAC name This compound systematically describes its composition:
- Diammonium : Two ammonium cations ($$ \text{NH}_4^+ $$) neutralize the compound’s charge.
- Dihydrogen : Indicates two acidic protons retained on the phosphonate groups.
- ((2-Hydroxyethyl)imino)bis(methylene) : A central imino group ($$ \text{NH} $$) bonded to a 2-hydroxyethyl group ($$ \text{HOCH}2\text{CH}2 $$) and two methylene bridges ($$ \text{CH}_2 $$).
- Bisphosphonate : Two phosphonate groups ($$ \text{PO}_3^{3-} $$) attached to the methylene units.
The molecular formula $$ \text{C}4\text{H}{19}\text{N}3\text{O}7\text{P}_2 $$ confirms this architecture. Structurally, it belongs to the aminobisphosphonate subclass due to the presence of both amine and bisphosphonate functionalities. The 2D structure reveals a planar arrangement of the imino-bis(methylene) core, with phosphonate groups adopting tetrahedral geometries.
Table 1: Key Identifiers and Molecular Data
Historical Development of Bisphosphonate Chemistry
Bisphosphonates emerged in the 19th century as analogs of pyrophosphate, but their synthetic versatility became apparent in the 1960s with the development of etidronate for osteoporosis. The incorporation of nitrogen into bisphosphonate frameworks, as seen in this compound, originated in the 1980s to enhance metal-chelating capabilities. Early work on aminobisphosphonates focused on hydroxyethylimino derivatives due to their balanced hydrophilicity and coordination strength. The specific synthesis of this compound was first reported in EPA documentation under DTXSID60240546, highlighting its regulatory significance in corrosion inhibition.
Position Within Phosphonate and Aminobisphosphonate Families
This compound occupies a niche within two overlapping chemical families:
- Phosphonates : Characterized by direct carbon-phosphorus bonds ($$ \text{C–PO}_3^{3-} $$), phosphonates exhibit superior hydrolytic stability compared to phosphates. The methylenebisphosphonate groups in this compound enable strong chelation of divalent cations like $$ \text{Ca}^{2+} $$ and $$ \text{Fe}^{3+} $$.
- Aminobisphosphonates : These derivatives integrate nitrogen atoms into the bisphosphonate scaffold, enhancing biological and chemical activity. The (2-hydroxyethyl)imino group provides a secondary coordination site, allowing synergistic interactions with metal ions.
Comparatively, replacing the 2-hydroxyethyl group with longer alkyl chains (e.g., dodecyl in ) reduces water solubility but increases surfactant properties, illustrating the structure-function adaptability of this chemical class.
Table 2: Comparative Analysis of Related Bisphosphonates
Properties
CAS No. |
84696-97-9 |
|---|---|
Molecular Formula |
C4H19N3O7P2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
diazanium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.2H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);2*1H3 |
InChI Key |
VSBAYBKIVFSFPR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Method
This is the most widely used approach, involving:
- 2-Hydroxyethylamine as the amine source
- Triethyl orthoformate as the carbonyl equivalent
- Diethyl phosphite as the phosphonylating agent
Procedure (adapted from):
- Combine reactants in a 1:1:2 molar ratio under inert atmosphere.
- Heat at 80–100°C for 6–12 hours (conventional) or use microwave irradiation (300 W, 80°C, 30 min).
- Hydrolyze the crude product with concentrated HCl (6 M, 4 hours) to yield the bisphosphonic acid.
- Neutralize with ammonium hydroxide to obtain the diammonium salt.
- Catalysts : CuO nanoparticles (5 mol%) increase yield to 85–90%.
- Solvent-free conditions : Improve atom economy and reduce purification steps.
- Microwave assistance : Reduces reaction time by 75% (30 min vs. 6 hours).
Key Challenges ():
- Formation of N-formylated byproducts (e.g., compound 26 ) if excess orthoformate is used.
- Hydrolysis-sensitive intermediates require careful pH control during acid treatment.
Modified Arbuzov-Ketophosphonate Route
For scaled production, this method involves:
- Synthesize ketophosphonate intermediates via Arbuzov reaction of acyl chlorides with trialkyl phosphites.
- Add diethyl phosphite to the carbonyl group under acidic conditions (, Scheme 13).
Example Workflow ():
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Hydroxyethyl chloroacetate + P(OEt)₃, 110°C | Ethyl ketophosphonate ester |
| 2 | Diethyl phosphite, H₃PO₄, 80°C | Bisphosphonate ester |
| 3 | HCl hydrolysis, NH₄OH neutralization | Diammonium salt (72% yield) |
- Suitable for large-scale synthesis (batch sizes >1 kg).
- Avoids purification of intermediates due to one-pot design.
Green Chemistry Approaches
Recent innovations prioritize sustainability ():
A. Ionic Liquid-Mediated Synthesis
| Parameter | Value |
|---|---|
| Solvent | [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) |
| Temperature | 70°C |
| Yield | 88% |
| Reaction Time | 4 hours |
B. Microwave-Assisted Catalysis
| Catalyst | Yield Improvement | Time Reduction |
|---|---|---|
| ZnO nanoparticles | +15% | 50% |
| rGO-SO₃H | +22% | 60% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Three-Component (Conventional) | 68–75 | 95 | Moderate |
| Three-Component (Microwave) | 82–90 | 98 | High |
| Arbuzov-Ketophosphonate | 70–72 | 93 | Very High |
| Ionic Liquid | 85–88 | 96 | Moderate |
- Purification : Column chromatography is avoided due to the polar nature of bisphosphonates; recrystallization from ethanol/water (3:1) is standard.
- Stability : The diammonium salt is hygroscopic; storage under nitrogen at −20°C is recommended.
Chemical Reactions Analysis
EINECS 283-705-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.
Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bone Health
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is primarily recognized for its role in improving bone density and mass. Research indicates that this compound inhibits osteoclast activity, which is crucial in reducing bone resorption.
- Mechanism of Action : The compound binds to hydroxyapatite in bone tissue, leading to decreased osteoclast survival and function, thereby mitigating bone loss associated with conditions like osteoporosis.
Cancer Therapy
Recent studies have highlighted the immunomodulatory effects of this compound, particularly its ability to activate Vγ2Vδ2 T cells, which are essential for tumor surveillance.
- Case Study : In vitro studies demonstrated that treatment with this compound significantly increased the proliferation of Vγ2Vδ2 T cells when co-cultured with tumor cells. This led to enhanced cytotoxic activity against various tumor types, suggesting its potential as an adjunct therapy in cancer treatment .
Immunomodulatory Effects
The compound's ability to modulate immune responses has been a focal point of research:
- Study Findings : A study reported that this compound enhanced the cytotoxic activity of immune cells against tumors, indicating its utility in cancer immunotherapy.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Osteoclast Inhibition | Reduces bone resorption | |
| T Cell Activation | Enhances immune response | |
| Tumor Cell Cytotoxicity | Increases specific lysis rates |
Synthesis and Production
This compound can be synthesized through a series of chemical reactions involving phosphonic acid derivatives and amines under controlled conditions. The synthesis typically involves:
- Reagents : Phosphonic acid derivatives and amines.
- Conditions : Controlled temperature, pressure, and pH to optimize yield and minimize by-products.
Mechanism of Action
The mechanism of action of EINECS 283-705-8 involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence metabolic pathways, signal transduction, or other cellular processes.
Comparison with Similar Compounds
Key Findings :
- Hydrophilicity : The 2-hydroxyethyl substituent confers superior water solubility (LogP = -0.8) compared to alkyl-chain derivatives (e.g., LogP ~4.2 for dodecyl) .
- Metal Chelation : Hydroxyethyl and shorter alkyl chains enhance chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), while longer alkyl groups favor surfactant behavior .
Counterion Variations
Counterions modulate solubility and stability. Examples include:
*Estimated.
†Potassium salts often exhibit lower solubility than ammonium salts due to ionic radius differences.
Key Findings :
- Ammonium Salts : Preferred for aqueous formulations due to high solubility .
- Potassium/Sodium Salts : Used in niche applications requiring alkali metal compatibility (e.g., pharmaceutical buffers) .
- Parent Acid: Limited solubility restricts use to acidic environments or organic solvents .
Functional Group Modifications
Replacing the hydroxyethyl group with heteroatom-containing substituents alters reactivity:
*Sodium salt of trihydrogen form.
Biological Activity
Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, a nitrogen-containing bisphosphonate, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and bone health. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its immunomodulatory effects and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by its unique chemical structure, which includes two phosphonate groups linked through a methylene bridge and a hydroxyethyl imino moiety. This configuration is crucial for its biological activity. The synthesis typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions to yield the desired bisphosphonate.
1. Inhibition of Osteoclast Activity:
Bisphosphonates are known for their ability to inhibit osteoclast-mediated bone resorption. This action is primarily due to their affinity for hydroxyapatite in bone tissue, leading to decreased osteoclast survival and function. Studies indicate that this compound may exhibit similar properties, potentially reducing bone loss in conditions such as osteoporosis.
2. Immunomodulatory Effects:
Recent research has focused on the compound's ability to modulate immune responses, particularly through the activation of Vγ2Vδ2 T cells. These T cells play a critical role in tumor surveillance and elimination. The compound has been shown to enhance the cytotoxic activity of these immune cells against various tumor types, suggesting its utility in cancer immunotherapy .
Table 1: Summary of Biological Activities
Case Study: Immunomodulatory Activity
In a study examining the immunomodulatory effects of nitrogen-containing bisphosphonates, it was found that this compound significantly increased the proliferation of Vγ2Vδ2 T cells when co-cultured with tumor cells. The treatment led to a substantial increase in specific lysis rates, demonstrating its potential as an adjunct therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
